4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 500149-61-1
VCID: VC7171850
InChI: InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32)
SMILES: CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.57

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

CAS No.: 500149-61-1

Cat. No.: VC7171850

Molecular Formula: C27H26N2O5S

Molecular Weight: 490.57

* For research use only. Not for human or veterinary use.

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide - 500149-61-1

Specification

CAS No. 500149-61-1
Molecular Formula C27H26N2O5S
Molecular Weight 490.57
IUPAC Name 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide
Standard InChI InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32)
Standard InChI Key LDFMRHYXTGDTQD-UHFFFAOYSA-N
SMILES CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characteristics

While experimental NMR or IR data for this specific compound are unavailable, related anthraquinone benzamides show distinctive spectral features:

  • FTIR: Strong absorptions at 1,643–1,715 cm⁻¹ (C=O stretch of amide and quinone), 1,300–1,350 cm⁻¹ (SO₂ asymmetric stretch), and 1,070–1,100 cm⁻¹ (SO₂ symmetric stretch) .

  • ¹H-NMR: Anthracene protons resonate at δ 7.5–8.5 ppm, while sulfamoyl and benzamide NH groups appear as broad singlets near δ 8.7–9.0 ppm .

Synthesis and Preparation

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Anthraquinone Intermediate: Oxidation of anthracene to 9,10-anthraquinone followed by nitration and reduction to yield 2-amino-9,10-anthraquinone.

  • Sulfamoyl Benzoyl Chloride: Reaction of 4-chlorosulfonylbenzoic acid with N-butyl-N-ethylamine in the presence of a base (e.g., triethylamine) to form 4-[butyl(ethyl)sulfamoyl]benzoic acid, which is then converted to its acid chloride using thionyl chloride .

  • Coupling Reaction: Amide bond formation between the anthraquinone amine and benzoyl chloride using coupling agents like HATU or EDCl/HOBt in anhydrous DMF .

Optimization Challenges

  • Solubility Issues: The anthraquinone moiety’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis .

  • Byproduct Formation: Competitive sulfonamide hydrolysis under acidic conditions requires strict pH control (pH 7–8) .

Comparative Analysis of Structural Analogs

Table 2: Comparison with Key Analogs

CompoundMolecular WeightKey SubstituentLogPBioactivitySource
4-tert-butyl-N-(anthraquinon-2-yl)benzamide383.45 g/moltert-butyl6.29Cytotoxic (IC₅₀ = 12 µM)
1-(butylsulfanyl)-N-(4-methoxyphenyl)-anthraquinonecarboxamide445.5 g/molbutylsulfanyl6.26Antimicrobial
Target Compound490.57 g/molbutyl(ethyl)sulfamoyl~6.28*Underexplored

*Estimated via comparative molecular modeling .

Challenges and Future Directions

Solubility Optimization

The compound’s poor aqueous solubility (predicted logSw = -5.57) limits bioavailability. Strategies to address this include:

  • Prodrug Design: Introducing ionizable groups (e.g., phosphate esters).

  • Nanoparticle Formulation: Encapsulation in PEGylated liposomes.

Target Validation

While computational docking studies suggest affinity for glucokinase and antimicrobial targets, experimental validation via:

  • Surface Plasmon Resonance (SPR) to measure binding kinetics.

  • In vitro GK activation assays using methods described by Arora et al. .

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